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Compound of Interest

Compound Name: 4-Chloro-5-phenylpyrimidine

CAS No.: 60122-80-7

Cat. No.: B2940865

Get Quote

Executive Technical Summary
Compound: 4-Chloro-5-phenylpyrimidine

CAS Registry Number: 29274-91-3

Molecular Formula: C₁₀H₇ClN₂

Monoisotopic Mass: 190.03 Da (

Cl)

Application: Key electrophile in Suzuki-Miyaura cross-coupling reactions for drug discovery;

impurity profiling in API synthesis.

The mass spectral signature of 4-Chloro-5-phenylpyrimidine is defined by two dominant

features: a characteristic chlorine isotopic cluster (3:1 ratio) and a stepwise pyrimidine ring

disassembly involving the sequential loss of HCN and halogen radicals. Understanding these
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pathways is essential for differentiating this starting material from de-halogenated byproducts

(5-phenylpyrimidine) or hydrolysis degradants (5-phenylpyrimidin-4-ol).

Physicochemical Context & Spectral Fingerprint[1]
[2][3]
Before analyzing fragmentation, the molecular ion cluster provides the primary validation of

identity.

The Chlorine Isotope Signature
Due to the natural abundance of Chlorine isotopes (

Cl

75.78% and

Cl

24.22%), the molecular ion (

) does not appear as a single peak but as a distinct doublet separated by 2 mass units.

m/z 190 (M): Represents the

Cl isotopologue.

m/z 192 (M+2): Represents the

Cl isotopologue.

Diagnostic Ratio: The intensity ratio of 100% : 32% (approx. 3:1) is the first checkpoint for

structural confirmation. Any deviation from this ratio suggests co-elution with a non-

chlorinated impurity or isobaric interference.

Mechanistic Fragmentation Analysis
The fragmentation of 4-Chloro-5-phenylpyrimidine under Electron Ionization (EI, 70 eV)

follows three distinct mechanistic channels.
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Channel A: Homolytic Halogen Cleavage (The "Fragile"
Bond)
The C(4)-Cl bond is the weakest link in the heteroaromatic system, particularly under high-

energy electron impact.

Mechanism: Direct homolytic cleavage of the C-Cl bond.

Transition:

(m/z 190/192)

(m/z 155).

Result: The formation of the 5-phenylpyrimidinyl cation (m/z 155). This ion is often the base

peak (100% intensity) or a major fragment, as the resulting heteroaryl cation is stabilized by

resonance from the adjacent phenyl ring.

Channel B: Pyrimidine Ring Disassembly (RDA & HCN
Loss)
Nitrogen-containing heterocycles are prone to losing neutral hydrogen cyanide (HCN, 27 Da)

molecules. This often occurs sequentially.

Primary HCN Loss: The molecular ion may lose HCN directly (less common with heavy

halogens) or, more likely, the de-chlorinated fragment (m/z 155) loses HCN.

Transition: m/z 155

m/z 128.

Assignment: Formation of the phenyl-azacyclobutadiene or rearranged naphthalene-like

cation (C₉H₆N⁺).

Secondary HCN Loss: The m/z 128 ion can lose a second HCN molecule.

Transition: m/z 128

m/z 101.
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Assignment: Formation of the phenylacetylene radical cation (C₈H₅⁺).

Channel C: Phenyl Ring Fragmentation
If the internal energy is sufficient, the phenyl ring itself fragments, typically after the heterocyclic

ring has disintegrated.

Diagnostic Ions: m/z 77 (

) and m/z 51 (

).

Relevance: These are standard aromatic markers. Their absence in the presence of a

"phenyl" claim warrants investigation into ring saturation or substitution errors.

Diagnostic Ion Atlas
The following table summarizes the expected ions. Use this for rapid peak assignment in LC-

MS/MS or GC-MS data processing.
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m/z (Nominal) Ion Identity Formula
Origin /
Mechanism

Relative
Intensity (Est.)

190
(

Cl)

C₁₀H₇

ClN₂

Molecular Ion High (Parent)

192
(

Cl)

C₁₀H₇

ClN₂

Isotope Peak ~32% of m/z 190

155 C₁₀H₇N₂⁺
Homolytic C-Cl

cleavage
High / Base Peak

163 C₉H₆ClN⁺
Ring contraction

(minor)
Low

128 C₉H₆N⁺
Secondary

fragmentation
Medium

102 C₈H₆
Phenylacetylene

analog
Medium

77 C₆H₅⁺ Phenyl cation Medium

51 C₄H₃⁺
Phenyl ring

breakdown
Low

Visualization of Fragmentation Pathways[1][2][3][4]
[5][6][7]
The following diagram maps the causal relationships between the molecular ion and its

progeny.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2940865?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion (M+)
m/z 190 / 192

[C10H7ClN2]+.

[M - Cl]+
m/z 155

[C10H7N2]+

- Cl• (35/37)

[M - HCN]+.
m/z 163

[C9H6ClN]+.

- HCN

[M - Cl - HCN]+
m/z 128

[C9H6N]+

- HCN
(Ring Contraction) - Cl•

[M - Cl - 2HCN]+
m/z 101
[C8H5]+

- HCN

Phenyl Cation
m/z 77

[C6H5]+

Ring Cleavage

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation tree for 4-Chloro-5-phenylpyrimidine showing primary

dehalogenation and secondary ring disassembly.

Experimental Protocol for Validation
To replicate these results or validate the purity of a synthesis batch, follow this self-validating

protocol.

Method: GC-MS (Electron Ionization)
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet Temp: 250°C (Split mode 20:1).

Source Temp: 230°C.
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Ionization Energy: 70 eV.

Scan Range: m/z 40–300.

Validation Criteria:

Retention Time Check: Ensure peak symmetry (tailing factor < 1.2).

Isotope Match: The m/z 190/192 doublet must match the theoretical distribution (approx

100:32).

Fragment Confirmation: The m/z 155 peak must be present. If m/z 155 is absent but m/z 190

is present, suspect a different isomer or isobaric compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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